molecular formula C11H9BrClF3OS B14055976 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14055976
M. Wt: 361.61 g/mol
InChI Key: GLWNEGLVULWDOR-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable aromatic precursor followed by the introduction of the trifluoromethylthio group. The final step involves the formation of the chloropropanone moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

    Addition Reactions: The chloropropanone moiety can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted derivatives, while oxidation of the trifluoromethylthio group can produce sulfoxides or sulfones.

Scientific Research Applications

1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the trifluoromethylthio group can enhance the compound’s lipophilicity and stability. The chloropropanone moiety can participate in various chemical reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Bromomethyl)phenyl)-3-chloropropan-2-one: Lacks the trifluoromethylthio group, resulting in different chemical properties.

    1-(2-(Trifluoromethylthio)phenyl)-3-chloropropan-2-one: Lacks the bromomethyl group, affecting its reactivity.

    1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one: Contains a methylthio group instead of trifluoromethylthio, altering its lipophilicity and stability.

Uniqueness

1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethylthio group, in particular, enhances its stability and lipophilicity, making it valuable in various applications.

Properties

Molecular Formula

C11H9BrClF3OS

Molecular Weight

361.61 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H9BrClF3OS/c12-5-7-1-2-10(18-11(14,15)16)4-8(7)3-9(17)6-13/h1-2,4H,3,5-6H2

InChI Key

GLWNEGLVULWDOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)CC(=O)CCl)CBr

Origin of Product

United States

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